Product packaging for 1,2-Bis(2-pyridyl)ethylene(Cat. No.:CAS No. 1437-15-6)

1,2-Bis(2-pyridyl)ethylene

Cat. No.: B072373
CAS No.: 1437-15-6
M. Wt: 182.22 g/mol
InChI Key: HKEOCEQLCZEBMK-BQYQJAHWSA-N
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Description

1,2-Bis(2-pyridyl)ethylene (CAS 1437-15-6) is a versatile N-donor bridging ligand highly valued in inorganic chemistry and materials science research. This compound features an electron-rich ethylene bridge and two pyridyl nitrogen atoms, enabling the construction of diverse coordination polymers (CPs) and metal-organic frameworks (MOFs) with transition metals such as cobalt, nickel, and copper . Its molecular structure is characterized by a 'ethylenic' lowest unoccupied molecular orbital (LUMO), which facilitates electron transfer processes in redox reactions . Key Research Applications: Photocatalytic CO2 Reduction: Serves as a fundamental building block in semiconductors and coordination polymers that act as efficient catalysts for the sunlight-driven reduction of CO2 to carbon monoxide (CO) . Advanced Material Synthesis: Used to synthesize coordination polymers with tunable photoluminescent properties. These materials show promise as cost-effective downshifters in photovoltaic modules, converting UV light to visible light to potentially enhance solar cell efficiency . Gas Sorption Studies: Forms the pillar ligand in flexible MOFs, such as Ni-based Hofmann compounds, which exhibit reversible CO2 sorption capabilities, making them candidates for carbon capture applications . Mechanistic Studies in Redox Chemistry: Functions as a substrate in kinetic and mechanistic studies of reduction reactions, where it can form σ-bonded organometallic intermediates . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2 B072373 1,2-Bis(2-pyridyl)ethylene CAS No. 1437-15-6

Properties

IUPAC Name

2-[(E)-2-pyridin-2-ylethenyl]pyridine
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InChI

InChI=1S/C12H10N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-10H/b8-7+
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InChI Key

HKEOCEQLCZEBMK-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871839
Record name 2,2′-(1E)-1,2-Ethenediylbis[pyridine]
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Molecular Weight

182.22 g/mol
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Physical Description

Yellow powder; [Aldrich MSDS]
Record name 1,2-Di(2-pyridyl)ethylene
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Vapor Pressure

0.000378 [mmHg]
Record name 1,2-Di(2-pyridyl)ethylene
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CAS No.

1437-15-6, 13341-40-7
Record name 1,2-Di(2-pyridyl)ethylene
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Record name 2-(2-Pyridyl-2-vinyl)pyridine, trans-
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Record name 2,2′-(1E)-1,2-Ethenediylbis[pyridine]
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Record name 1,2-di(2-pyridyl)ethylene
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Synthetic Methodologies and Mechanistic Studies

Advanced Synthetic Routes for 1,2-Bis(2-pyridyl)ethylene and its Derivatives

Conventional Synthetic Pathways

The synthesis of this compound and its derivatives can be achieved through various conventional methods. One common approach involves the dimerization of 2-pyridinecarboxaldehyde (B72084), also known as picolinaldehyde. google.com This reaction can be facilitated by a Cu(II) catalyst, such as a Cu(II)/neocuproine complex, under mild conditions. google.com The process typically occurs in a solvent mixture, like water and ethanol, at a moderately elevated temperature (e.g., 65°C) in an open atmosphere. google.com The completion of the reaction is often indicated by a color change of the mixture from green to brown. google.com

Another established method is the Wittig reaction, a widely used olefination reaction. While specific details for the direct synthesis of this compound via this route were not found in the provided search results, the Wittig reaction is a general and versatile method for forming carbon-carbon double bonds, making it a plausible pathway.

Additionally, solvent-free synthesis methods have been developed. For instance, solid-state reactions can be performed by dry vortex grinding of the reactants. rsc.org This mechanochemical approach offers an alternative to traditional solvent-based syntheses. rsc.org

Table 1: Comparison of Conventional Synthetic Methods

MethodReactantsCatalyst/ReagentConditionsKey Features
Dimerization2-PyridinecarboxaldehydeCu(II)/neocuproine complexWater/EtOH, 65°C, open atmosphereMild conditions, visual endpoint indication. google.com
Solvent-Free GrindingThis compound and a halogen bond donorNone (mechanical grinding)Dry vortex grindingAvoids use of solvents. rsc.org

Photochemical Synthesis and Photoisomerization Processes

1,2-Bis(pyridyl)ethylenes are known to undergo photochemical reactions, primarily photoisomerization and photodimerization. Upon UV irradiation, the trans-isomer can be converted to the cis-isomer. nih.govresearchgate.net This geometric photoisomerization is a key process that can be followed by cyclization. nih.govresearchgate.net The efficiency of this isomerization can be influenced by various factors, including the solvent and the presence of sensitizers. nih.govresearchgate.netrsc.org For example, studies on 1,2-di(4-pyridyl)ethylene have been conducted in solvents like acetone, acetonitrile, and chloroform (B151607). nih.govresearchgate.net

Furthermore, in the solid state, these compounds can undergo [2+2] cycloaddition reactions to form cyclobutane (B1203170) derivatives. ias.ac.in This photodimerization is highly dependent on the crystal packing and the alignment of the olefinic C=C bonds. ias.ac.in The Schmidt topochemical postulates provide geometric criteria for such reactions, requiring the double bonds to be parallel and within a certain distance (3.5–4.2 Å). ias.ac.in However, exceptions have been observed where photodimerization occurs even when these criteria are not strictly met, suggesting the involvement of molecular motions like a "pedal-like" motion within the crystal lattice. ias.ac.inacs.org The stereochemistry of the resulting cyclobutane product, such as the rctt (regio-cis,trans,trans) isomer of tetrakis(4-pyridyl)cyclobutane, is dictated by the solid-state arrangement. ias.ac.in

Theoretical studies have also been employed to understand the photoisomerization processes. rsc.orgnih.gov Density Functional Theory (DFT) modeling can provide insights into the potential energy surfaces of the excited states involved in the E → Z (trans → cis) isomerization. nih.gov These studies indicate that intersystem crossing to a triplet excited state is often a crucial step in the photoisomerization of bis(heteroaryl)ethylenes. rsc.org

Template-Mediated Synthesis of this compound Adducts

Template-mediated synthesis utilizes a template molecule to direct the assembly of reactants into a specific desired structure. In the context of 1,2-bis(pyridyl)ethylene, this approach is particularly relevant for constructing co-crystals and coordination polymers. The template can influence the alignment of the 1,2-bis(pyridyl)ethylene molecules, which is crucial for solid-state reactions like photodimerization. acs.org

For instance, co-crystals of 1,2-di(4-pyridyl)ethylene (bpe) with trans-2-(4-fluorophenyl)vinylboronic acid (fpvb) have been synthesized. acs.org The stoichiometry of the co-crystal (e.g., 1:1 or 1:2 bpe:fpvb) can determine its photoreactivity. acs.org In these systems, the template (fpvb) helps to pre-organize the bpe molecules into a geometry that is conducive to a [2+2] photodimerization reaction. acs.org The formation of hydrogen bonds between the template and the bpe molecules is a key directional force in this assembly. ias.ac.in

Solvent-Controlled and Hydrothermal Synthesis Strategies

The choice of solvent and the use of hydrothermal conditions can significantly influence the outcome of the synthesis of 1,2-bis(pyridyl)ethylene derivatives and their supramolecular structures. Solvent-based synthesis, often involving slow evaporation of a solvent like toluene, can yield single crystals suitable for X-ray diffraction. rsc.org

Hydrothermal synthesis, which involves carrying out the reaction in water at elevated temperatures and pressures, has proven to be a powerful tool for obtaining different crystalline forms, or polymorphs, of adducts containing 1,2-bis(4-pyridyl)ethylene. rsc.org For example, the hydrothermal reaction of 1,2-bis(4-pyridyl)ethylene and 4,4'-dihydroxybenzophenone (B132225) can lead to the formation of three different polymorphs. rsc.org The flexibility of the 1,2-bis(4-pyridyl)ethylene molecule is thought to contribute to the formation of these different structures. rsc.org

Hydrothermal methods are also employed in the synthesis of coordination polymers. For instance, reacting 1,2-bis(4-pyridyl)ethylene with metal salts like cobalt(II) nitrate (B79036) under solvothermal conditions (using methanol (B129727) as the solvent) can produce coordination polymers. rsc.org Similarly, hydrothermal synthesis has been used to prepare rhenium cluster complexes with 1,2-bis(4-pyridyl)ethylene as a ligand. mdpi.com

Table 2: Influence of Synthesis Conditions on Product Formation

Synthesis StrategyReactantsConditionsProductKey Outcome
Solvent EvaporationThis compound, IodoperchlorobenzeneToluene, slow evaporationCo-crystalsFormation of single crystals for structural analysis. rsc.org
Hydrothermal1,2-Bis(4-pyridyl)ethylene, 4,4'-DihydroxybenzophenoneWater, 140°CPolymorphs of the adductAccess to different crystalline forms. rsc.org
Solvothermaltrans-1,2-Bis(4-pyridyl)ethylene, Co(NO₃)₂·6H₂OMethanol, 55°CCoordination polymerFormation of a 1D ladder topology. rsc.org
HydrothermalCs₄[Re₆S₈Cl₆]·2H₂O, 1,3-Bis(4-pyridyl)propaneWater, 160°CRhenium cluster complexSynthesis of metal complexes with specific ligands. mdpi.com

Mechanistic Investigations of this compound Formation

Insights into Reaction Pathways and Intermediates

Understanding the reaction mechanisms involved in the formation of this compound and its participation in subsequent reactions is crucial for controlling the synthesis and predicting product outcomes.

In the dimerization of 2-pyridinecarboxaldehyde catalyzed by a Cu(II)/neocuproine complex, the reaction proceeds through the formation of an intermediate product. google.com While the specific structure of the intermediate is not fully detailed in the provided information, the process involves the dimerization of the aldehyde to form the ene-1,2-diol derivative. google.com

For photochemical reactions, mechanistic studies often focus on the nature of the excited states. For many 1,2-bis(heteroaryl)ethylenes, direct excitation leads to an efficient intersystem crossing to a triplet excited state, and the photoisomerization from E (trans) to Z (cis) proceeds through this triplet state. rsc.org This can be investigated using techniques like azulene (B44059) quenching, which is known to quench triplet states efficiently. rsc.org

In the context of polymerization reactions catalyzed by iron(II)-bisimine pyridine (B92270) complexes, theoretical studies using DFT have provided insights into the reaction pathways. acs.org These studies suggest that for both the termination and propagation steps of ethylene (B1197577) polymerization, the rate-determining step is the capture of an ethylene molecule by the catalyst. acs.org The reaction energetics on different potential energy surfaces (singlet and triplet) are considered to understand the likelihood of different pathways. acs.org

Stereochemical Control in this compound Synthesis

The stereochemistry of this compound, which can exist as both cis (Z) and trans (E) isomers, is a critical aspect of its synthesis, influencing its physical properties and applications, particularly in coordination chemistry and photochemistry. Control over the stereochemical outcome of the synthesis allows for the selective preparation of the desired isomer.

The synthesis of this compound isomers is primarily approached through two main strategies: direct synthesis, which often favors the thermodynamically more stable trans isomer, and subsequent photoisomerization to obtain the cis isomer.

The trans isomer is the more commonly synthesized and commercially available form of this compound. While specific, detailed synthetic procedures with yields for this compound are not extensively documented in readily available literature, general synthetic routes for similar bis(heteroaryl)ethylenes, such as the Wittig reaction or Heck coupling, are plausible methods. For instance, a Wittig-type reaction would likely involve the reaction of 2-pyridinecarboxaldehyde with a phosphonium (B103445) ylide derived from 2-(chloromethyl)pyridine. However, without specific experimental data, the precise conditions and stereochemical outcomes for this particular synthesis remain speculative.

The most effective and widely reported method for obtaining the cis-1,2-bis(2-pyridyl)ethylene is through the photochemical isomerization of the trans isomer. This process involves irradiating a solution of the trans isomer with ultraviolet (UV) light. The energy from the UV light excites the π-electrons of the double bond, allowing for rotation around the carbon-carbon single bond in the excited state. Upon relaxation, the molecule can return to the ground state as either the trans or cis isomer. By carefully controlling the irradiation wavelength and reaction time, it is possible to shift the equilibrium towards the formation of the cis isomer. Studies on the photoisomerization of the related compound, 1,2-di(4-pyridyl)ethylene, have shown that UV irradiation leads to a geometric transformation from the trans to the cis isomer, followed by potential cyclization reactions under prolonged exposure. nih.gov

It has been noted in studies of related bis(pyridyl)ethylene compounds that the trans isomer can be templated by co-crystallization with other molecules, such as trihalophenols, to facilitate [2+2] cycloaddition reactions upon photoirradiation, leading to the formation of cyclobutane derivatives. bohrium.comrsc.org This highlights the importance of the spatial arrangement of the molecules in the solid state, which is dictated by the trans geometry.

The separation of the cis and trans isomers, once a mixture is obtained, can be challenging due to their similar physical properties. However, techniques such as fractional crystallization or chromatography could potentially be employed, taking advantage of subtle differences in polarity and solubility between the two isomers. For example, in the case of 1,2-bis(phenylsulfonyl)ethylene, the (Z)-isomer is noted to be more soluble in most solvents than the (E)-isomer. researchgate.net A similar principle could apply to the pyridyl analogues.

The following table summarizes the key aspects of stereochemical control in the synthesis of this compound based on available information.

IsomerSynthetic ApproachKey Controlling FactorsTypical Outcome
trans-1,2-Bis(2-pyridyl)ethylene Direct Synthesis (e.g., Wittig, Heck)Thermodynamic stabilityPredominant product
cis-1,2-Bis(2-pyridyl)ethylene Photochemical IsomerizationUV irradiation wavelength, durationFormation from trans isomer

It is important to note that detailed research findings, including specific reaction conditions, yields, and spectroscopic data for the stereoselective synthesis of this compound, are not widely reported in the public domain, limiting a more in-depth quantitative analysis.

Coordination Chemistry of 1,2 Bis 2 Pyridyl Ethylene

Complexation Behavior with Transition Metals

1,2-Bis(2-pyridyl)ethylene has been extensively utilized as a ligand in coordination chemistry, forming complexes with various metal centers including Cu(II), Co(II), Ni(II), and Fe(II), resulting in coordination polymers with 1D, 2D, and 3D structures. nih.govacs.org The flexible nature of the bpe ligand allows for the formation of a wide range of coordination architectures. nih.gov

The coordination of this compound with nickel(II) results in complexes with various geometries, including square-planar, tetrahedral, and five-coordinate structures. tandfonline.com The specific geometry adopted is influenced by the isomer of the bpe ligand (cis- or trans-) and the reaction conditions. For instance, nickel complexes with trans-bpe tend to be planar and octahedral, while those with cis-bpe can be tetrahedral, square-planar, or five-coordinate. tandfonline.com

A notable aspect of nickel(II)-bpe complexes is the existence of dissociation equilibria in solution. For example, a five-coordinate complex, Ni(cis-BPE)₂Cl₂, has been shown to be in equilibrium with a tetrahedral complex, Ni(cis-BPE)Cl₂, and a free cis-bpe ligand in a chloroform (B151607) solution. tandfonline.com The study of these equilibria is crucial for understanding the stability and reactivity of these complexes in different environments. Furthermore, some square-planar nickel(II) complexes can undergo isomerization through a unimolecular rotation mechanism. acs.org The thermodynamic equilibria of nickel(II) with certain polypyridyl ligands have been studied to understand their behavior in biological systems. nih.gov

Table 1: Coordination Geometries of Nickel(II) Complexes with this compound Isomers

BPE Isomer Observed Geometries
trans-BPE Planar, Octahedral tandfonline.com
cis-BPE Tetrahedral, Square-Planar, Five-Coordinate tandfonline.com

In contrast to the diverse coordination geometries observed for nickel(II), zinc(II) complexes with this compound predominantly exhibit tetrahedral coordination. tandfonline.com This preference for a tetrahedral environment is a common feature of zinc(II) coordination chemistry, driven by the d¹⁰ electronic configuration of the metal ion. The reaction of 1,1-bis(2-pyridyl)ethylene, an isomer of bpe, with Zn(OAc)₂ has been shown to form chelated Zn(II)-bis(pyridyl) complexes. researchgate.net

Recent studies have explored the synthesis of one-dimensional coordination polymers of the type [ZnX₂(BPEE)]n (where X = Cl, Br, I and BPEE = 1,2-bis(4-pyridyl)ethylene), which also feature tetrahedral ZnX₂N₂ coordination geometry. rsc.org In some cases, dimeric structures can form, such as with {Zn[S₂P(OiPr)₂]₂(2-bpe)}₂, where the geometry around the zinc atom approximates a trigonal-bipyramidal NS₄ donor set. mdpi.com Other research has focused on zinc(II) complexes with related pyridyl-triazole ligands, which have shown to form one-dimensional polymeric structures. researchgate.net

The reaction of cobalt(II) salts with this compound gives rise to a variety of coordination compounds with diverse structures and interesting magnetic properties. For example, the use of the flexible co-ligand 2,2'-bpe in conjunction with azide (B81097) has led to the synthesis of two new cobalt(II) complexes. rsc.org One of these, [Co₃(N₃)₆(OH₂)₂(2,2′-bpe)₂]n(2,2′-bpe)n, exhibits a one-dimensional chain structure with both five- and six-coordinated Co(II) centers. rsc.org The other complex, [Co(N₃)₂(2,2′-bpe)₂]n, forms a two-dimensional coordination network. rsc.org

Table 2: Magnetic Properties of Cobalt(II)-bpe Complexes

Complex Formula Structure Magnetic Behavior Ordering Temperature (K)
[Co₃(N₃)₆(OH₂)₂(2,2′-bpe)₂]n(2,2′-bpe)n rsc.org 1D Chain Metamagnetic 6 rsc.org
[Co(N₃)₂(2,2′-bpe)₂]n rsc.org 2D Network Spin-canted Antiferromagnetism 12 rsc.org
Co(NCS)₂(2-bpe)₂ researchgate.netresearchgate.net Discrete Tetrahedral Curie-Weiss Paramagnetism -
Co(NCS)₂(2-bpe) researchgate.netresearchgate.net 1D Chain Metamagnetic -

Copper(I) halides react with 1,2-bis(4-pyridyl)ethane (B167288) (bpe), a related ligand, to form coordination polymers with interesting luminescent properties. nih.gov These polymers, with general formulas such as [CuI(bpe)]n, [Cu₃I₃(bpe)₃]n, and [CuI(bpe)₀.₅]n, can absorb UV light and emit in the green and orange regions of the spectrum. nih.gov The synthesis of these materials is often straightforward, involving the reaction of a copper(I) salt with the bpe ligand in a suitable solvent like acetonitrile. nih.govacs.org The resulting structures can include zigzag ribbons and crosslinked one-dimensional chains. researchgate.net

The luminescent properties of these copper(I) coordination polymers make them promising candidates for applications such as downshifters in photovoltaic modules, where they can convert UV light into visible light, potentially increasing the efficiency of solar cells. nih.gov The coordination of bpe to copper(I) centers can lead to the formation of various structural motifs, including common Cu₂X₂ (X = Cl, Br, I) halide-bridged square dimers. researchgate.net Research has also explored the synthesis and photophysical properties of luminescent dinuclear copper(I) diimine complexes and ladder-based copper iodide complexes. researchgate.netresearchgate.net

1,2-Bis(4-pyridyl)ethylene (bpe) has been employed as an apical ligand in the synthesis of octahedral rhenium cluster complexes. mdpi.comnih.govresearchgate.net These complexes, with the general formula trans-[{Re₆Q₈}L₄X₂] (where Q = S or Se; L = bpe; X = Cl or Br), exhibit red photoluminescence. mdpi.comnih.govresearchgate.net The conjugated π-system of the bpe ligand has a significant influence on the electronic structure and properties of the resulting cluster complexes. mdpi.comnih.govresearchgate.net

The electronic structure of these rhenium cluster complexes has been investigated using techniques such as electrochemistry and DFT calculations. mdpi.comnih.govresearchgate.netresearchgate.netmdpi.com The complexes show multiple quasi-reversible electrochemical transitions associated with the reduction of the organic ligands. mdpi.comnih.gov The photophysical parameters, such as emission lifetimes and quantum yields, have been measured and are influenced by the nature of the ligands. mdpi.comnih.govresearchgate.net

Beyond nickel, zinc, cobalt, copper, and rhenium, this compound and its isomers form complexes with a variety of other metal centers.

Fe(II): The reaction of iron(II) thiocyanate (B1210189) with trans-1,2-bis(4-pyridyl)-ethylene (bpe) can lead to the formation of coordination polymers. researchgate.net One such compound, [Fe(NCS)₂(bpe)]n, features iron(II) cations linked into chains by bridging thiocyanato anions, which are further connected into layers by the bpe ligands. researchgate.net This material exhibits antiferromagnetic ordering and a two-step metamagnetic transition at low temperatures. researchgate.net

Mn(II): The flexible nature of bpe has been utilized to construct coordination polymers with Mn(II). nih.gov Additionally, rigid rod-like spacer molecules like 1,2-bis(4-pyridyl)ethylene have been used to connect 2D networks of Mn(II)-ethylmalonate layers, leading to 3D complexes. iucr.org

Cd(II): A mixed-ligand cadmium(II) coordination polymer, [Cd(2,2'-bpe)(C₄O₄)(H₂O)₂], has been synthesized where both the squarate and 2,2'-bpe act as bridging ligands to form a two-dimensional layered metal-organic framework. aimspress.com In this structure, the Cd(II) ion is six-coordinate. aimspress.com Other research has produced a tetranuclear Cd(II) complex with a derivative of bpe, where the cadmium cations exhibit both six- and five-coordination. researchgate.net

Ligand Conformation and its Influence on Coordination Modes

The spatial arrangement of the pyridyl rings in this compound is a critical factor in determining how it binds to metal ions. The flexibility of the ethylene (B1197577) linker, combined with the potential for cis-trans isomerism, gives rise to distinct coordination behaviors, primarily chelation and bridging.

The cis- and trans-isomers of this compound exhibit different coordination propensities. The cis-isomer is well-suited to act as a chelating agent, forming a seven-membered chelate ring with a single metal ion. tandfonline.com This mode of coordination is a result of the two pyridyl nitrogen atoms being positioned on the same side of the ethylene double bond, allowing them to bind to the same metal center.

In contrast, the trans-isomer, with its pyridyl groups located on opposite sides of the C=C bond, is sterically hindered from chelating to a single metal ion. Instead, it typically functions as a bridging ligand, connecting two different metal centers. tandfonline.comaimspress.com This bridging can occur in a bis-monodentate fashion, where each nitrogen atom coordinates to a separate metal ion, leading to the formation of polynuclear complexes and coordination polymers. aimspress.comrsc.org For instance, in a 2D layered cadmium(II) coordination polymer, [Cd(2,2'-bpe)(C₄O₄)(H₂O)₂], the 2,2'-bpe ligand acts as a bridging ligand with a bis-monodentate coordination mode. aimspress.com

The ligand can also act as a terminal monodentate ligand, particularly when steric congestion around the metal center is high. mdpi.com In some cobalt(II) complexes, 2,2'-bpe has been observed to function as both a terminal co-ligand and a ditopic bridging ligand within the same crystal structure, highlighting its adaptability. rsc.org

IsomerPredominant Coordination ModeResulting StructureExample
cis-1,2-Bis(2-pyridyl)ethyleneBidentate ChelationMononuclear complex with a 7-membered ringNi(cis-BPE)Cl₂ (tetrahedral) tandfonline.comtandfonline.com
trans-1,2-Bis(2-pyridyl)ethyleneBis-monodentate BridgingPolynuclear chains or networks[Co(N₃)₂(2,2′-bpe)₂]n (2D network) rsc.org
trans-1,2-Bis(2-pyridyl)ethyleneMonodentate TerminalMononuclear complex[Co₃(N₃)₆(OH₂)₂(2,2′-bpe)₂]n (in a 1D chain) rsc.org

The pyridyl nitrogen atoms of this compound can be protonated, which alters its role in forming crystal structures. Instead of directly coordinating to a metal center, the protonated pyridinium (B92312) moieties act as hydrogen bond donors. This allows the ligand to participate in the formation of supramolecular assemblies through strong hydrogen bonding interactions with counter-anions. An example is the formation of the salt [2-PDE-2H]²⁺[CLA]²⁻, where 2-PDE (this compound) is doubly protonated and forms molecular chains with the chloranilate (CLA) anion via hydrogen bonds. researchgate.net This demonstrates that the protonated form of the ligand is a key component in crystal engineering, facilitating the construction of extended networks.

Structural Characterization of this compound Coordination Compounds

The precise structures and properties of metal complexes containing this compound are elucidated through a combination of analytical techniques, with single-crystal X-ray diffraction providing definitive structural information, supported by various spectroscopic methods and magnetic studies.

SCXRD studies have been crucial in revealing the diverse coordination architectures adopted by this ligand. For example, the analysis of two azido-bridged cobalt(II) complexes, [Co₃(N₃)₆(OH₂)₂(2,2′-bpe)₂]n(2,2′-bpe)n (1) and [Co(N₃)₂(2,2′-bpe)₂]n (2), showed that in complex (1), the 2,2'-bpe ligand acts as a terminal ligand on a 1D chain, while in complex (2), it functions as a ditopic bridge to form a 2D coordination network. rsc.org Similarly, the structure of [Cd(2,2'-bpe)(C₄O₄)(H₂O)₂] was confirmed by SCXRD to be a 2D layered metal-organic framework where 2,2'-bpe acts as a bridging ligand. aimspress.com These analyses provide invaluable insights into how subtle changes in synthesis conditions or co-ligands can direct the assembly of complex structures.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
[Co₃(N₃)₆(OH₂)₂(2,2′-bpe)₂]n(2,2′-bpe)nTriclinicP-11D chain with 2,2'-bpe as a terminal ligand and uncoordinated in the lattice. rsc.org
[Co(N₃)₂(2,2′-bpe)₂]nMonoclinicC2/c2D network with 2,2'-bpe acting as a ditopic bridging ligand. rsc.org
[Cd(2,2'-bpe)(C₄O₄)(H₂O)₂]MonoclinicP2₁/n2D layered framework with 2,2'-bpe as a bridging ligand. aimspress.com

A suite of spectroscopic techniques is employed to characterize this compound complexes, providing complementary information to diffraction data. researchgate.net

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is used to confirm the coordination of the ligand to the metal ion. tandfonline.comtandfonline.com Coordination typically causes shifts in the vibrational frequencies of the pyridine (B92270) ring. For example, the C=N and C=C stretching vibrations of the pyridyl group are often shifted to higher wavenumbers upon complexation. Far-infrared spectra are particularly useful for identifying the metal-nitrogen (ν(M-N)) stretching vibrations, which directly evidence the coordination bond. tandfonline.com In complexes of zinc(II) halides with trans-1,2-bis(4-pyridyl)ethylene, analysis of the infrared spectra helps to establish structure-spectra correlations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing diamagnetic complexes in solution. The chemical shifts of the ligand's protons, especially those on the pyridyl rings adjacent to the nitrogen atoms, are sensitive to the coordination environment and can confirm the binding of the ligand to the metal. ijpcbs.combohrium.com

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy probes the d-d electronic transitions of the metal ion and ligand-to-metal or metal-to-ligand charge transfer bands. The position and intensity of these bands provide information about the coordination geometry and electronic structure of the metal center. tandfonline.comtandfonline.com For instance, the dissociation equilibrium of a five-coordinate Nickel(II) complex, Ni(cis-BPE)₂Cl₂, into a tetrahedral species in chloroform solution was studied spectrophotometrically. tandfonline.com

For complexes containing paramagnetic metal ions, such as Co(II) or Ni(II), magnetic susceptibility measurements provide insight into the electronic state and magnetic interactions between metal centers. tandfonline.comtandfonline.comresearchgate.net By measuring the magnetic moment as a function of temperature, it is possible to determine the spin state of the metal ion and whether the interactions between adjacent metal centers bridged by ligands like 2,2'-bpe are ferromagnetic (spins align) or antiferromagnetic (spins oppose).

For example, magnetic studies of the azido-bridged cobalt(II) complex [Co₃(N₃)₆(OH₂)₂(2,2′-bpe)₂]n revealed dominant ferromagnetic interactions within the 1D chain, while the 2D network [Co(N₃)₂(2,2′-bpe)₂]n exhibited spin-canted antiferromagnetism. rsc.org These studies are crucial for understanding and designing molecular materials with specific magnetic properties. bohrium.commdpi.com

CompoundMetal IonMagnetic BehaviorKey FindingsReference
[Co₃(N₃)₆(OH₂)₂(2,2′-bpe)₂]nCo(II)MetamagnetismDominant intrachain ferromagnetic interactions and weak interchain antiferromagnetic interactions. rsc.org
[Co(N₃)₂(2,2′-bpe)₂]nCo(II)Spin-canted AntiferromagnetismMagnetic ordering below a Néel temperature (Tₙ) of 12 K. rsc.org
Ni(trans-BPE)Br₂Ni(II)ParamagneticConsistent with a tetrahedral stereochemistry. tandfonline.com

Supramolecular Chemistry and Crystal Engineering with 1,2 Bis 2 Pyridyl Ethylene

Hydrogen Bonding Interactions in 1,2-Bis(2-pyridyl)ethylene Systems

Hydrogen bonds are a pivotal force in directing the assembly of this compound molecules into predictable patterns. The presence of nitrogen atoms in the pyridyl rings allows for the formation of specific and directional hydrogen bonds, significantly influencing the resulting crystal structures.

O-H…N Hydrogen Bonds

A prevalent interaction in co-crystals involving this compound is the O-H…N hydrogen bond. This occurs when a hydrogen bond donor, such as a carboxylic acid or a hydroxyl group, interacts with the nitrogen atom of the pyridyl ring. For instance, in a co-crystal with p-vanillic acid, two distinct O-H…N hydrogen bonds are observed. nih.gov One involves the carboxylic acid group of the vanillic acid and a pyridyl nitrogen, while the other occurs between the hydroxyl group of the vanillic acid and the other pyridyl nitrogen of a neighboring this compound molecule. nih.gov These interactions are strong and directional, often leading to the formation of chain or sheet-like structures. nih.gov

C-H…π and π…π Stacking Interactions

Beyond conventional hydrogen bonds, weaker interactions such as C-H…π and π…π stacking play a crucial role in the crystal packing of this compound and its derivatives. C-H…π interactions involve a hydrogen atom from a C-H bond interacting with the electron cloud of a pyridyl ring. These interactions, along with π…π stacking between the pyridyl rings of adjacent molecules, contribute to the formation of extended networks. nih.goviucr.org

Formation of Supramolecular Synthons and Assemblies

The predictable and robust nature of hydrogen bonds, particularly the carboxylic acid···pyridine (B92270) hydrogen bond, allows for the rational design of supramolecular synthons. These are structural units within a crystal that are formed by intermolecular interactions. A Cambridge Structural Database (CSD) analysis has shown a high occurrence of the COOH···Narom supramolecular heterosynthon in crystal structures containing both carboxylic acid and pyridine moieties. acs.org

In the context of this compound, its ability to act as a hydrogen bond acceptor at its two pyridyl nitrogen atoms makes it an excellent component for constructing supramolecular assemblies. nih.gov When co-crystallized with molecules containing hydrogen bond donors, it can lead to the formation of well-defined multi-component networks. researchgate.net For instance, the reaction of Mn(II) salts with this compound can lead to the formation of two-dimensional hydrogen-bonded networks, demonstrating the concept of supramolecular isomerism where different arrangements of the same components lead to distinct crystal structures. researchgate.net

Design and Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) utilizing this compound

The ditopic nature of this compound, with its two coordinating nitrogen atoms, makes it an ideal ligand for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). sigmaaldrich.comsigmaaldrich.com In these structures, the this compound molecule acts as a linker, bridging metal centers to form extended one-, two-, or three-dimensional networks. rsc.org

Tunable Pore Structures and Dimensionality (1D, 2D, 3D)

The flexibility of the this compound ligand, combined with the coordination preferences of the metal ion and the presence of other ancillary ligands, allows for the creation of a wide variety of network topologies and dimensionalities. rsc.org

1D Architectures: One-dimensional chains are a common motif. For example, cobalt(II) complexes with azido (B1232118) ligands and this compound can form 1D chains which are then assembled into 2D layers through C-H…π interactions and hydrogen bonding. rsc.org Similarly, some metallophosphate coordination polymers form linear 1D chains with this compound acting as a linker. rsc.org

2D Architectures: Two-dimensional layered structures can be formed when this compound connects metal ions in a sheet-like fashion. For instance, a cadmium(II) coordination polymer with squarate and this compound forms a 2D layered MOF. aimspress.com In another example, a nickel(II) complex with croconate and this compound forms a 2D brick-wall-like layered framework. rsc.org

3D Architectures: Three-dimensional frameworks can be achieved through various strategies. Interpenetration of 2D networks is one common approach. For example, two mutually interpenetrated networks of parallel sheets can create a 3D structure with large channels. acs.org In other cases, 1D chains can be linked into 3D supramolecular assemblies through hydrogen bonding with uncoordinated this compound molecules present in the crystal lattice. rsc.org Flexible MOFs, such as a nickel-based Hofmann-type compound with 1,2-bis(4-pyridyl)ethylene, can exhibit reversible structural transitions between low and high porosity phases, demonstrating the tunability of the pore structure. nist.gov

The following table summarizes some examples of MOFs and CPs constructed with 1,2-bis(pyridyl)ethylene ligands, highlighting the diversity in their dimensionality and structure.

CompoundMetal IonAncillary Ligand(s)DimensionalityStructural Features
[Cd(2,2'-bpe)(C₄O₄)(H₂O)₂]Cd(II)Squarate2DLayered MOF
[Co₃(N₃)₆(OH₂)₂(2,2'-bpe)₂]n(2,2'-bpe)nCo(II)Azide (B81097)1DChains assembled into a 2D layer
{[M(dtbp)₂(bpe)(H₂O)₂]·(bpe)}xMn(II), Co(II), Cu(II), Ni(II)Di-tert-butylphosphate1DChains assembled into a 3D supramolecular network
{[Cd₂(bpe)(C₅O₅)₂(H₂O)]·2H₂O}nCd(II)Croconate2DLayered MOF
[Ni(bpe)][Ni(CN)₄]nNi(II)Tetracyanonickelate3DFlexible MOF with tunable porosity

Steric Control over Supramolecular Polymer Formation

The principle of steric control can be effectively used to influence the formation and topology of supramolecular polymers incorporating 1,2-bis(pyridyl)ethylene ligands. By modifying the steric bulk of other ligands in the coordination sphere of the metal center, it is possible to direct the assembly process towards specific architectures.

For example, in adducts of zinc xanthates with trans-1,2-bis(4-pyridyl)ethylene, the size of the alkyl group on the xanthate ligand determines the final structure. acs.org When the alkyl group is small (e.g., ethyl or n-butyl), supramolecular zigzag polymers are formed. However, when a bulkier cyclohexyl group is used, only bimetallic aggregates are formed, preventing polymerization. acs.orgum.edu.my This demonstrates that steric hindrance can be a powerful tool to control the dimensionality and aggregation of coordination polymers. This control over the supramolecular structure can, in turn, influence the material's properties, such as its luminescence. acs.org

Solid-State Photoreactions: [2+2] Cycloaddition within Co-crystals

The geometric constraints required for a successful solid-state [2+2] cycloaddition, as famously outlined by Schmidt, necessitate a parallel alignment of the carbon-carbon double bonds of neighboring molecules with a separation distance of less than 4.2 Å. While trans-1,2-bis(2-pyridyl)ethylene (2,2'-bpe) does not meet these criteria in its pure crystalline form, co-crystallization with various molecular templates has proven to be a highly effective strategy to orchestrate the necessary supramolecular arrangement for photoreactivity. rsc.orgrsc.org This approach utilizes non-covalent interactions, such as halogen and hydrogen bonds, to control the crystal packing and pre-organize the 2,2'-bpe molecules into a photo-reactive state. rsc.orgrsc.org

The resulting photodimerization of 2,2'-bpe consistently and stereospecifically yields rctt-tetrakis(2-pyridyl)cyclobutane (2,2'-tpcb). mdpi.comsci-hub.se This demonstrates the power of crystal engineering to not only enable reactions that are otherwise inaccessible in the solid state but also to direct their stereochemical outcome with high precision.

A significant body of research has focused on the use of halogen-bond donors as co-formers. For instance, diiodotetrafluorobenzenes have been successfully employed to direct the [2+2] photodimerization of 2,2'-bpe. mdpi.comnih.gov In the co-crystals formed with 1,3- and 1,4-diiodotetrafluorobenzene, the co-formers assemble the 2,2'-bpe molecules through N···I halogen bonds. mdpi.comnih.gov This framework positions the C=C bonds of neighboring 2,2'-bpe molecules in a face-to-face π-stacked arrangement, sandwiched between the halogen-bond donors. mdpi.comnih.gov Despite a criss-cross stacking of the C=C bonds, UV irradiation leads to a quantitative and stereospecific conversion to 2,2'-tpcb, a phenomenon attributed to the olefins undergoing a pedal-like motion within the crystal lattice. mdpi.com The separation of the C=C bonds in the co-crystal with 1,3-diiodotetrafluorobenzene (B3037956) is approximately 3.64 Å. mdpi.com

Similarly, iodoperchlorobenzene has been utilized as a molecular template, forming co-crystals with 2,2'-bpe sustained by I⋯N halogen bonds and π–π stacking interactions. rsc.orgrsc.orgrsc.org This arrangement aligns the 2,2'-bpe molecules favorably for the [2+2] cycloaddition. The co-crystal formation and subsequent photoreaction have been achieved through both traditional solvent-based crystallization and solvent-free mechanochemical grinding, with both methods yielding high conversion rates to the cyclobutane (B1203170) product. rsc.orgrsc.org In the co-crystal with iodoperchlorobenzene, 2(C₆ICl₅)·(2,2-BPE), the molecules are held by I⋯N halogen bonds with a distance of 2.886(8) Å and a C–I⋯N angle of 175.6(3)°. rsc.org The parallel reactant molecules are separated by a centroid-to-centroid distance of 3.9776(1) Å. rsc.org

Hydrogen bonding has also been effectively used to template the photoreaction. Co-crystallization of 2,2'-bpe with catechol resulted in a six-component supramolecular assembly that, upon irradiation, underwent a stereoselective and quantitative [2+2] photodimerization to form 2,2'-tpcb. sci-hub.se More recently, a series of hydrogen-bonded co-crystals of 2,2'-bpe with trihalophenols were reported to undergo quantitative [2+2] cycloaddition reactions in the solid state. rsc.org The solvent-free formation of a co-crystal with 2,4,6-trifluorophenol (B1297822) also yielded a photoreactive solid with a nearly quantitative conversion. rsc.org

The following table summarizes the key findings from various co-crystal systems where this compound undergoes a solid-state [2+2] cycloaddition.

Co-formerInteraction TypeKey Structural FeaturesPhotoproductYieldReference
1,3-DiiodotetrafluorobenzeneHalogen Bond (N···I)Face-to-face π-stacked columns, criss-crossed C=C bonds (3.64 Å separation)rctt-Tetrakis(2-pyridyl)cyclobutane (2,2'-tpcb)Quantitative, Stereospecific mdpi.comnih.gov
1,4-DiiodotetrafluorobenzeneHalogen Bond (N···I)Face-to-face π-stacked columns, criss-crossed C=C bondsrctt-Tetrakis(2-pyridyl)cyclobutane (2,2'-tpcb)Quantitative, Stereospecific mdpi.comnih.gov
IodoperchlorobenzeneHalogen Bond (N···I), π–π stackingI⋯N distance: 2.886(8) Å, Centroid-to-centroid distance: 3.9776(1) Årctt-Tetrakis(2-pyridyl)cyclobutaneNearly Quantitative rsc.orgrsc.orgrsc.org
CatecholHydrogen BondSix-component supramolecular assemblyrctt-Tetrakis(2-pyridyl)cyclobutane (2,2'-tpcb)Quantitative, Stereospecific sci-hub.se
TrihalophenolsHydrogen BondHydrogen-bonded co-crystalsNot specified, but product of [2+2] cycloadditionQuantitative rsc.org
2,4,6-TrifluorophenolHydrogen BondHydrogen-bonded co-crystal (formed via mechanochemistry)Not specified, but product of [2+2] cycloadditionNearly Quantitative rsc.org

Advanced Applications of 1,2 Bis 2 Pyridyl Ethylene and Its Derivatives

Catalytic Applications in Organic Reactions

The bidentate nature of 1,2-bis(2-pyridyl)ethylene and its analogues makes them effective ligands in the design of sophisticated transition metal catalysts. These catalysts have shown significant promise in fundamental organic transformations.

Derivatives of this compound, particularly 2,6-bis(imino)pyridyl ligands, are crucial in the development of highly active iron (Fe) and cobalt (Co) catalysts for ethylene (B1197577) oligomerization and polymerization. unam.mxacs.org When activated with a cocatalyst like methylaluminoxane (B55162) (MAO), these complexes convert ethylene into products ranging from linear α-olefins to high-density polyethylene (B3416737) (HDPE). unam.mxacs.org

The structure of the ligand plays a critical role in determining the catalytic activity and the properties of the resulting polymer. For instance, iron precatalysts bearing ketimine ligands (where the imine carbon is bonded to a methyl group) are roughly an order of magnitude more active than those with aldimine ligands (where the imine carbon is bonded to hydrogen). acs.org Catalyst productivities for iron-based ketimine systems can range from 3,750 to 20,600 g/mmol ·h·bar, producing polymers with molecular weights (Mw) between 14,000 and 611,000. acs.org

Furthermore, the steric and electronic properties of the substituents on the ligand can be fine-tuned to control the polymerization process. By incorporating bulky groups and strong electron-withdrawing groups (like -NO2 and -F) into the bis(imino)pyridine ligand, cobalt catalysts have been developed that exhibit excellent activity and thermal stability, producing polyethylene with a high percentage of terminal double bonds, which are valuable for further functionalization. acs.org The strategic design of these catalysts allows for control over the product distribution, making it possible to selectively produce either short-chain α-olefins via oligomerization or high molecular weight polymers. unam.mx

Table 1: Performance of Selected Bis(imino)pyridyl Metal Catalysts in Ethylene Polymerization

Catalyst Type Metal Center Ligand Type Productivity (g/mmol·h·bar) Polymer Molecular Weight (Mw) Reference
LFeX₂ Iron Ketimine 3750 - 20600 14,000 - 611,000 acs.org
LCoX₂ Cobalt Ketimine 450 - 1740 - acs.org
LCoCl₂ Cobalt Bis(imino)pyridine with -NO₂ and -F groups High Moderate acs.org

This table presents a summary of representative data. Actual performance varies with specific ligand structure and reaction conditions.

Coordination polymers (CPs) incorporating the trans-1,2-bis(4-pyridyl)ethylene (bpe) ligand have emerged as effective catalysts for the sunlight-driven reduction of carbon dioxide (CO₂). rsc.org This process mimics artificial photosynthesis and offers a pathway toward sustainable fuel production. rsc.org In these systems, the CP acts as a catalyst in conjunction with a photosensitizer, such as [Ru(bpy)₃]Cl₂ (tris(bipyridine)ruthenium(II) chloride), and a sacrificial electron donor like triethanolamine (B1662121) (TEOA). rsc.org

Under simulated solar irradiation, a cobalt-based coordination polymer with the bpe ligand (CoBpe) has demonstrated competitive performance in converting CO₂ to carbon monoxide (CO). rsc.org This material achieved a CO production rate of 287 μmol g⁻¹ h⁻¹ over a four-hour experiment, and this rate increased to 410 μmol g⁻¹ h⁻¹ in an eight-hour experiment. rsc.org The chemical and thermal stability, along with the favorable semiconducting and photoelectrochemical properties of these bpe-based CPs, underscore their potential in developing sustainable green energy technologies. rsc.org

Materials Science Applications

The rigid structure and coordinating end-groups of 1,2-bis(pyridyl)ethylene isomers make them ideal components for constructing advanced functional materials with applications in optics, gas management, and chemical detection.

Coordination polymers synthesized from copper(I) halides and the related ligand 1,2-bis(4-pyridyl)ethane (B167288) (bpe) have been investigated as luminescent downshifters to enhance the efficiency of silicon-based photovoltaic (PV) modules. nih.govacs.org Downshifters are materials that absorb high-energy photons (like UV light), which are poorly utilized by solar cells, and re-emit them as lower-energy visible light that the cell can convert to electricity more efficiently. nih.govnih.gov

Copper(I)-based coordination polymers like [CuI(bpe)]n, [Cu₃I₃(bpe)₃]n, and [CuI(bpe)₀.₅]n absorb UV photons and emit light in the green and orange parts of the spectrum. nih.govacs.org When these compounds are incorporated into the encapsulant layer (e.g., ethylene-vinyl acetate (B1210297) or EVA) of a solar cell, they can increase the external quantum efficiency (EQE) of the device. nih.govresearchgate.net Studies have shown a notable enhancement in the spectral response of solar cells in the ultraviolet region when these materials are applied. researchgate.net This approach is particularly attractive because copper is an abundant, less toxic, and more economical alternative to the costly lanthanide-based compounds traditionally used for downshifting. nih.govresearchgate.net

trans-1,2-Bis(4-pyridyl)ethylene (bpe) is a widely used linear "pillar" ligand in the construction of metal-organic frameworks (MOFs). researchgate.netnih.govcymitquimica.com MOFs are highly porous, crystalline materials with vast internal surface areas, making them excellent candidates for gas storage and separation. researchgate.netresearchgate.net The properties of a MOF, including its pore size and surface chemistry, can be precisely tuned by selecting appropriate metal nodes and organic linkers like bpe. nih.govresearchgate.net

Flexible MOFs, which can change their structure in response to external stimuli like pressure or the introduction of guest molecules, are particularly interesting for selective gas separation. researchgate.net A MOF synthesized from nickel, L-tryptophan, and 1,2-bis(4-pyridyl)ethylene has been investigated for sorption applications. researchgate.netbohrium.com The ability to construct MOFs with specific pore environments allows for the design of materials that can selectively adsorb certain gases, such as CO₂, H₂, or CH₄, over others. This makes bpe-containing MOFs promising materials for applications in gas purification and carbon capture. researchgate.netacs.org

Derivatives of this compound serve as the core components of highly selective and sensitive fluorescent chemical sensors. By combining the metal-chelating bis(2-pyridyl) unit with fluorophores that exhibit aggregation-induced emission (AIE), sensors can be designed to detect specific metal ions. rsc.orgrsc.org AIE-active molecules are typically non-emissive when dissolved but become highly fluorescent upon aggregation, a process that can be triggered by binding to a target analyte.

For example, a sensor incorporating a 1,1-bis(2-pyridyl)ethylene fragment was developed for the selective detection of zinc ions (Zn²⁺) in aqueous solutions. rsc.org The chelation of Zn²⁺ by the two pyridyl nitrogen atoms leads to an enhanced fluorescence signal. rsc.org Similarly, a sensor combining 1,1-bis(2-pyridyl)ethylene with thiophene (B33073) units acts as a "turn-on" fluorescent sensor for mercury ions (Hg²⁺). rsc.org This sensor shows high selectivity for Hg²⁺ over other metal ions and has a limit of detection as low as 48 nM, demonstrating its potential for monitoring mercury contamination in aqueous environments. rsc.org

Fabrication of Electronic Devices

The unique molecular structure of 1,2-bis(pyridyl)ethylene derivatives, characterized by a conjugated system and coordinating nitrogen atoms, has positioned them as valuable components in the fabrication of advanced electronic devices. Their ability to self-assemble and form ordered structures is particularly advantageous in the development of nanoelectronics and optical-electronic technologies.

One notable application is in the layer-by-layer self-assembly of lateral nanoelectronic devices. In this approach, trans-1,2-bis(4-pyridyl)ethylene is used as a conjugated organic ligand that, in conjunction with redox-active dirhodium complexes, can be sequentially assembled on a substrate like gold. nih.gov This method allows for the precise construction of supramolecular thin films where the 1,2-bis(4-pyridyl)ethylene molecules span the channels of the device. nih.gov The resulting structures exhibit compositions similar to tightly packed single crystals, a crucial feature for efficient charge transport. nih.gov Electrochemical studies of these films have demonstrated reversible oxidation, indicating their potential for use in tunable electronic components. nih.gov

Metal-Organic Frameworks (MOFs) and coordination polymers (CPs) incorporating 1,2-di(4-pyridyl)ethylene have also shown significant promise in electronic applications. These materials are being explored as next-generation low-κ dielectrics, which are essential for reducing signal delay and crosstalk in integrated circuits. nih.gov For instance, a two-dimensional homochiral MOF based on L-tryptophan, zinc, and 1,2-bis(4-pyridyl)ethylene has been shown to exhibit low dielectric constants. nih.gov

The following table summarizes key research findings in the application of 1,2-bis(pyridyl)ethylene and its derivatives in electronic devices.

Device TypeRole of 1,2-Bis(pyridyl)ethylene DerivativeKey Findings
Lateral Nanoelectronic DeviceConjugated organic ligand in layer-by-layer self-assemblyForms ordered supramolecular thin films with reversible oxidation, suitable for tunable electronic components. nih.gov
Integrated CircuitsComponent of Metal-Organic Frameworks (MOFs)MOFs exhibit low dielectric constants, making them potential low-κ materials to reduce signal delay. nih.gov
Photovoltaic ModulesLigand in Copper(I) coordination polymersActs as a downshifter, absorbing UV light and emitting visible light to enhance external quantum efficiency. acs.org

Biomedical and Environmental Applications of MOFs

Metal-Organic Frameworks (MOFs) constructed using 1,2-bis(pyridyl)ethylene ligands have emerged as versatile materials with significant potential in both biomedical and environmental fields. Their high porosity, tunable structures, and the functional properties of the ligands and metal centers contribute to their efficacy in a range of applications.

In the biomedical realm, MOFs incorporating 1,2-bis(4-pyridyl)ethylene have demonstrated notable antibacterial activity. For instance, MOFs synthesized with copper (Cu), cobalt (Co), or zinc (Zn) metal centers, glutarate, and 1,2-bis(4-pyridyl)ethylene ligands have been embedded into hydrogels. nih.gov These MOF-hydrogel composites, particularly those with Cu and Co, exhibited excellent antibacterial effects against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. nih.gov The hydrogel containing the Cu-MOF was found to have no cytotoxic effects on human dermal fibroblasts while maintaining a 99.9% bactericidal effect, suggesting its potential for use in cosmetics and for treating skin diseases. nih.gov The physical properties, such as the surface area and dimensions of the MOFs, which vary with the central metal, appear to be crucial in determining their antibacterial efficacy. nih.gov

Beyond antibacterial applications, these MOFs are also explored as drug delivery systems. nih.govnih.gov The porous nature of MOFs allows for the loading of therapeutic agents, which can then be released in a controlled manner. nih.gov The development of MOF-hydrogel composites represents a significant advancement, combining the biocompatibility of hydrogels with the high drug-loading capacity of MOFs. rsc.org

In the environmental sector, MOFs based on 1,2-bis(4-pyridyl)ethylene have shown promise in catalysis and gas sorption. Cobalt-based MOFs, for example, have been synthesized and utilized as highly efficient photocatalysts for the degradation of industrial dyes. rsc.org These nanoscale MOFs, with band gap energies in the visible region, can effectively break down dyes like Reactive Yellow HE4R, Reactive Black HFGR, Rhodamine B, and methylene (B1212753) blue under visible light irradiation, especially with the addition of hydrogen peroxide. rsc.org

Furthermore, the flexibility of certain MOFs containing 1,2-bis(4-pyridyl)ethylene makes them suitable for carbon capture applications. A nickel-based flexible MOF, Ni(1,2-bis(4-pyridyl)ethylene)[Ni(CN)4]n, exhibits a reversible structural transition between low-porosity and high-porosity phases upon the adsorption and desorption of CO2. nist.gov This property is highly desirable for developing efficient sorbent materials for capturing this greenhouse gas. nist.gov MOFs based on nickel, L-tryptophan, and 1,2-bis(4-pyridyl)ethylene have also been investigated for the sorption of metal ions from aqueous solutions. researchgate.netbohrium.com

The table below details some of the biomedical and environmental applications of MOFs containing 1,2-bis(pyridyl)ethylene ligands.

MOF CompositionApplicationDetailed Findings
Cu/Co/Zn, glutarate, 1,2-bis(4-pyridyl)ethyleneAntibacterial MaterialEmbedded in a hydrogel, the Cu-MOF and Co-MOF showed excellent antibacterial activity against E. coli and S. aureus with low cytotoxicity. nih.gov
Co, 5-azidoisophthalic acid/5-aminoisophthalic acid, 1,2-bis(4-pyridyl)ethylenePhotocatalystNanoscale MOFs effectively degraded various industrial dyes under visible light, with efficiency enhanced by H2O2. rsc.org
Ni, tetracyanonickelate, 1,2-bis(4-pyridyl)ethyleneCO2 SorptionFlexible MOF shows a reversible structural transition, allowing for efficient CO2 adsorption and desorption. nist.gov
Ni, L-tryptophan, 1,2-bis(4-pyridyl)ethyleneMetal Ion SorptionFunctionalized on track-etched membranes, this Ni-MOF shows potential as a sorbent for various metal ions. researchgate.netbohrium.com

Theoretical and Computational Investigations of 1,2 Bis 2 Pyridyl Ethylene Systems

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has become the predominant computational method for investigating the properties of pyridyl-ethylene systems due to its favorable balance of accuracy and computational cost. These studies have provided detailed information on both the molecule itself and its behavior in larger assemblies.

DFT has also been crucial in quantifying the energetics of intermolecular interactions. In a study of halogen-bonded co-crystals formed between 2,2'-BPE and iodoperchlorobenzene or 1,2,4,5-tetrachloro-3-iodobenzene, DFT calculations using the M06-2X functional and an aug-cc-pVTZ basis set were performed to determine binding energies. rsc.org The calculations, which utilized atomic positions from X-ray diffraction data, provided quantitative insight into the strength of the halogen bonds holding the co-crystals together. rsc.org

While many detailed DFT studies focus on the related isomer, trans-1,2-bis(4-pyridyl)ethylene (4,4'-BPE), the methodologies are directly applicable to 2,2'-BPE. For instance, DFT modeling has been used to study the photoisomerization of the 4,4'-BPE isomer, tracking the transformation from the trans to the cis isomer and subsequent cyclization under UV irradiation. nih.gov Similar computational approaches could elucidate the photochemical pathways available to 2,2'-BPE.

Ab Initio and Hartree-Fock Calculations

Ab initio and Hartree-Fock (HF) methods are foundational approaches in quantum chemistry that solve the Schrödinger equation without empirical parameters. nih.gov The Hartree-Fock method approximates the many-electron wavefunction as a single Slater determinant, providing a baseline for understanding electronic structure but neglecting electron correlation. nih.gov More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, build upon the HF result to systematically include electron correlation, yielding more accurate energies and properties at a higher computational cost.

While these methods are fundamental, specific ab initio or Hartree-Fock studies focusing solely on 1,2-bis(2-pyridyl)ethylene are not prominent in the recent scientific literature. Researchers have largely favored DFT methods for systems of this size, as DFT implicitly includes some electron correlation effects in a computationally efficient manner. Nevertheless, HF and post-HF calculations could provide valuable benchmark data for the electronic structure, ionization potential, and electron affinity of 2,2'-BPE, helping to validate the accuracy of various DFT functionals for this class of molecules.

Computational Modeling of Spectroscopic Properties

Computational modeling is a powerful tool for interpreting and predicting the spectroscopic properties of molecules. Although most detailed studies have been conducted on the more symmetric trans-1,2-bis(4-pyridyl)ethylene (4,4'-BPE) isomer, the techniques are fully applicable to 2,2'-BPE.

DFT calculations have been successfully used to model the vibrational spectra (FT-IR and FT-Raman) of 4,4'-BPE and its metal complexes. researchgate.netresearchgate.net By using functionals like B3LYP with a 6-311G* basis set, researchers can calculate the vibrational frequencies and intensities. researchgate.net The resulting theoretical spectrum can be compared with experimental data to provide a definitive assignment for each vibrational mode. researchgate.netresearchgate.net For example, in 4,4'-BPE, the symmetric stretching of the C-C bonds and bending of the pyridyl ring C-N bonds are identified as prominent features in the Raman spectra. researchgate.net

The simulation of UV absorption spectra has also been achieved using time-dependent DFT (TD-DFT). This approach was used to model the electronic transitions of 4,4'-BPE during its photoisomerization, providing a theoretical basis for the observed spectroscopic changes. nih.gov

Furthermore, computational models have been developed to understand surface-enhanced Raman scattering (SERS) and inelastic electron tunneling spectroscopy (IETS) of 4,4'-BPE in molecular junctions with gold. diva-portal.org These simulations show how the adsorption geometry affects the resulting spectra, predicting that pyridyl ring deformation modes become more active when the molecule is adsorbed at the edge of gold clusters. diva-portal.org

Computational MethodSpectroscopic PropertySystem StudiedKey Findings
DFT (B3LYP/6-311G*)Vibrational Spectra (IR/Raman)trans-1,2-bis(4-pyridyl)ethyleneGood agreement between calculated and experimental spectra allows for detailed mode assignment. researchgate.net
TD-DFTUV Absorption SpectraPhotoisomerization of 1,2-di(4-pyridyl)ethyleneModeled the electronic transitions of trans and cis isomers and the cyclized product. nih.gov
DFTSERS and IETStrans-1,2-bis(4-pyridyl)ethylene on GoldPredicted which vibrational modes dominate the spectra based on the molecule's adsorption site on gold surfaces. diva-portal.org

Prediction of Supramolecular Interactions

The ability of 2,2'-BPE to form ordered structures is governed by non-covalent supramolecular interactions. Computational methods, particularly DFT, are essential for predicting and quantifying these interactions.

Periodic DFT calculations have been instrumental in understanding the packing forces within crystals of BPE isomers. acs.orgnih.gov For 2,2'-BPE, these calculations have identified and characterized key interactions, such as C–H···N bonds and π–π stacking. acs.org The orthorhombic polymorph of 2,2'-BPE is stabilized in part by face-to-face π–π stacking between pyridyl rings of neighboring molecules, with a calculated intermolecular distance of 3.826 Å. acs.org In contrast, the unsymmetric 2,4'-BPE isomer exhibits face-to-edge C–H···π interactions (at 2.77 Å) in addition to C–H···N bonds. acs.org These computational insights help explain why different isomers adopt distinct packing arrangements.

DFT is also used to calculate the binding energies of these interactions. In a study on halogen-bonded co-crystals of 2,2'-BPE, DFT calculations were performed to compute the interaction energy between the BPE molecule and halogen-bond donors. rsc.org Using the counterpoise method to correct for basis set superposition error, these calculations provide a reliable estimate of the strength of the supramolecular bonds that drive co-crystal formation. rsc.org

Computational Insights into Catalytic Mechanisms

While this compound is a well-known bidentate ligand in coordination chemistry, computational studies specifically detailing its role within a complete catalytic cycle are not widely reported in the literature. Research in computational catalysis involving related structures often focuses on themes such as the electrochemical reduction of CO2 using copper-based catalysts coordinated with nitrogen-containing ligands like 2,2'-bipyridine, or the mechanisms of ethylene (B1197577) production and polymerization. acs.org

For instance, studies on rhenium cluster complexes with the related 1,2-bis(4-pyridyl)ethylene (bpe) ligand have used DFT to investigate the electronic structure and electrochemical properties. mdpi.com These calculations show how the conjugated π-system of the bpe ligand influences the molecular orbitals of the complex, which is fundamental to its redox behavior. mdpi.com While not a full catalytic cycle, such studies provide foundational insights into how the electronic properties of the 2,2'-BPE ligand could be modulated upon coordination to a metal center, a critical first step in designing potential catalysts. A deeper computational investigation would be needed to model substrate binding, transition states, and product release for a specific catalytic reaction involving a 2,2'-BPE complex.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing derivatives of 1,2-Bis(2-pyridyl)ethylene using organometallic reagents?

  • Methodological Answer : Derivatives like 3,4-di(pyridin-2-yl)octan-2-one (16) and 1,3-diphenyl-2,3-di(pyridin-2-yl)propan-1-one (30) are synthesized via General Procedure B , involving organometallic nucleophiles (e.g., PhLi) and carbon electrophiles. Key steps include:

  • Cooling THF to -78°C under inert atmosphere.
  • Sequential addition of organolithium reagents to this compound, followed by quenching with ketones or esters.
  • Purification via silica gel chromatography and structural confirmation via 1^1H/13^13C NMR and HRMS .

Q. How are NMR and mass spectrometry (MS) employed to characterize this compound derivatives?

  • Methodological Answer :

  • 1^1H NMR : Identifies proton environments (e.g., pyridyl protons at δ 7.5–8.5 ppm, ethylene protons at δ 6.5–7.0 ppm). Diastereomeric mixtures (e.g., compound 17) show split peaks for non-equivalent protons .
  • HRMS : Confirms molecular weight (e.g., compound 31: [M+H]+^+ at m/z 365.1521) and distinguishes regioisomers .

Q. What methods validate the purity of this compound derivatives?

  • Methodological Answer :

  • Melting Point Analysis : Pure crystals (e.g., compound 31) exhibit sharp melting points (148–152°C), while impurities broaden the range .
  • NMR Integration Ratios : Ensure stoichiometric consistency (e.g., 1:1 integration for ethylene protons in compound 29) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to mitigate respiratory risks (GHS H335) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing diastereomeric mixtures be addressed?

  • Methodological Answer : Diastereomers (e.g., compound 17) arise from unsymmetrical ketone additions. Strategies include:

  • Chiral Chromatography : Resolve isomers using chiral stationary phases.
  • Low-Temperature NMR : Monitor reaction intermediates to optimize stereoselectivity .

Q. How does this compound contribute to crystal engineering via supramolecular synthons?

  • Methodological Answer : The pyridyl groups engage in π-π stacking and hydrogen bonding , directing crystal packing. For example, in N,N′-bis(2-pyridyl)diamines, E/Z conformers influence lattice stability, enabling tailored materials for catalysis or sensing .

Q. What mechanistic insights explain unexpected products in pyridyl-ethylene reactions?

  • Methodological Answer : Dimerization of 2-pyridinecarboxaldehyde with acetic acid/KCN yields 1,2-di(2-pyridyl)ethene-1,2-diol via a benzoin-like condensation. Mechanistic studies (e.g., kinetic isotope effects) clarify nucleophilic attack pathways .

Q. How should contradictory NMR data be resolved during structural elucidation?

  • Methodological Answer : For ambiguous peaks (e.g., compound 19):

  • 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals.
  • Computational Modeling : Compare experimental shifts with DFT-calculated values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.